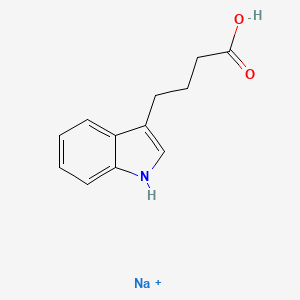

sodium 4-(1H-indol-3-yl)butanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Natrium-4-(1H-indol-3-yl)butansäure, auch bekannt als Natrium-Indol-3-Buttersäure, ist ein Derivat der Indol-3-Buttersäure. Diese Verbindung ist ein weißer bis hellgelber kristalliner Feststoff mit der Summenformel C12H12NNaO2. Sie ist vor allem für ihre Rolle als Pflanzenhormon in der Auxinfamilie bekannt, das für die Wurzelinduktion und die Bildung von Adventivwurzeln in Pflanzen entscheidend ist .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Natrium-4-(1H-indol-3-yl)butansäure beinhaltet typischerweise die Veresterung von Indol-3-Buttersäure, gefolgt von der Neutralisierung mit Natriumhydroxid. Der Prozess kann wie folgt zusammengefasst werden:

Veresterung: Indol-3-Buttersäure wird in absolutem Ethanol mit einer katalytischen Menge an konzentrierter Schwefelsäure gelöst.

Hydrolyse und Neutralisierung: Der Ester wird dann mit einer wässrigen Lösung von Natriumhydroxid hydrolysiert, was zur Bildung von Natrium-4-(1H-indol-3-yl)butansäure führt.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab, mit optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Einsatz von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Natrium-4-(1H-indol-3-yl)butansäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Verbindung kann zu Indol-3-Essigsäure oxidiert werden, einem weiteren wichtigen Pflanzenhormon.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid unter sauren Bedingungen.

Substitution: Elektrophile wie Alkylhalogenide und Acylchloride werden in Gegenwart einer Base wie Natriumhydroxid oder Kaliumcarbonat verwendet.

Hauptsächlich gebildete Produkte

Oxidation: Indol-3-Essigsäure.

Reduktion: Verschiedene reduzierte Derivate mit potenziellen therapeutischen Anwendungen.

Substitution: Substituierte Indolderivate mit verbesserten biologischen Aktivitäten.

Wissenschaftliche Forschungsanwendungen

Natrium-4-(1H-indol-3-yl)butansäure hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:

Industrie: Sie wird in der Produktion von Bewurzelungspulvern und -lösungen für gärtnerische Anwendungen verwendet.

Wirkmechanismus

Der genaue Wirkmechanismus von Natrium-4-(1H-indol-3-yl)butansäure ist nicht vollständig geklärt. Man nimmt an, dass es als Vorläufer für Indol-3-Essigsäure durch einen Prozess ähnlich der β-Oxidation von Fettsäuren wirkt . Diese Umwandlung ermöglicht es, als Speicherform für Indol-3-Essigsäure zu fungieren, die ein Schlüsselfaktor für das Pflanzenwachstum und die Entwicklung ist .

Wirkmechanismus

The exact mechanism of action of sodium 4-(1H-indol-3-yl)butanoic acid is not fully understood. it is believed to act as a precursor to indole-3-acetic acid through a process similar to the β-oxidation of fatty acids . This conversion allows it to function as a storage form of indole-3-acetic acid, which is a key regulator of plant growth and development .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Indol-3-Essigsäure: Ein weiteres wichtiges Pflanzenhormon mit ähnlichen Funktionen, aber unterschiedlichen chemischen Eigenschaften.

Indol-3-Propionsäure: Eine Verbindung mit antioxidativen Eigenschaften und potenziellen therapeutischen Anwendungen.

Indol-3-Carbinol: Bekannt für seine Antikrebswirkung und Verwendung in Nahrungsergänzungsmitteln.

Einzigartigkeit

Natrium-4-(1H-indol-3-yl)butansäure ist einzigartig aufgrund ihrer Doppelfunktion als Pflanzenhormon und Vorläufer anderer biologisch aktiver Verbindungen. Ihre Fähigkeit, die Wurzelbildung zu induzieren, und ihre potenziellen therapeutischen Anwendungen machen sie zu einer wertvollen Verbindung sowohl in der Agrar- als auch in der medizinischen Forschung .

Eigenschaften

Molekularformel |

C12H13NNaO2+ |

|---|---|

Molekulargewicht |

226.23 g/mol |

IUPAC-Name |

sodium;4-(1H-indol-3-yl)butanoic acid |

InChI |

InChI=1S/C12H13NO2.Na/c14-12(15)7-3-4-9-8-13-11-6-2-1-5-10(9)11;/h1-2,5-6,8,13H,3-4,7H2,(H,14,15);/q;+1 |

InChI-Schlüssel |

VBDSTGDTZFQGNC-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C(=CN2)CCCC(=O)O.[Na+] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl (4S)-4-{[(tert-butoxy)carbonyl]amino}-3-oxopentanoate](/img/structure/B11759634.png)

![[(4-Chloro-benzyl)-methyl-amino]-acetic acid](/img/structure/B11759640.png)

![{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11759653.png)

![4-Amino-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B11759689.png)

![[Ethyl-(2-methyl-benzyl)-amino]-acetic acid](/img/structure/B11759705.png)